molecular formula C18H28BNO4 B1275180 tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 916587-44-5

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1275180
CAS No.: 916587-44-5
M. Wt: 333.2 g/mol
InChI Key: MWNMXMKLILKYOS-UHFFFAOYSA-N
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Description

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 916587-44-5) is a high-purity chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery . This compound, with the molecular formula C18H28BNO4 and a molecular weight of 333.23, features a protected boronic ester functional group, which is highly valuable in modern synthetic methodology . Its primary research value lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a widely used palladium-catalyzed process for forming carbon-carbon bonds . This reaction is instrumental for the efficient construction of complex biaryl structures often found in pharmaceutical candidates and organic materials. The carbamate (Boc) protecting group on the nitrogen enhances the compound's stability and handling characteristics during multi-step synthetic sequences. Researchers should note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Proper handling procedures are essential; it may cause skin irritation (Hazard Statement H317) and should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20(8)14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNMXMKLILKYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405739
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916587-44-5
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 916587-44-5
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Preparation Methods

Boc Protection of 4-Bromo-N-Methylaniline

Reagents :

  • 4-Bromo-N-methylaniline
  • Di-tert-butyl dicarbonate (Boc₂O)
  • Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :
4-Bromo-N-methylaniline reacts with Boc₂O under anhydrous conditions to form tert-butyl methyl(4-bromophenyl)carbamate. Typical yields exceed 85%.

Mechanism :
The amine nucleophile attacks Boc₂O, displacing the leaving group (tert-butoxide) to form the carbamate.

Key Data :

Parameter Value
Temperature 0–25°C
Time 2–12 hours
Yield 85–92%

Miyaura Borylation of the Bromo Intermediate

Reagents :

  • tert-Butyl methyl(4-bromophenyl)carbamate
  • Bis(pinacolato)diboron (B₂Pin₂)
  • Catalyst: Pd(dppf)Cl₂ or PdCl₂(PPh₃)₂
  • Base: Potassium acetate (KOAc)
  • Solvent: 1,4-Dioxane or dimethylformamide (DMF)

Procedure :
The bromo intermediate undergoes borylation with B₂Pin₂ under inert atmosphere (N₂/Ar) at 80–100°C. Purification via silica gel chromatography yields the final product.

Mechanism :
Oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination forms the boronic ester.

Key Data :

Parameter Value
Catalyst Loading 2–5 mol%
Temperature 80–100°C
Time 4–12 hours
Yield 41–93%

Optimization Notes :

  • Excess B₂Pin₂ (1.2–2.0 equiv.) improves conversion.
  • Anhydrous KOAc prevents hydrolysis of the boronic ester.

Alternative Routes and Comparative Analysis

Direct Coupling of Preformed Boronic Esters

Limited reports describe coupling pinacol boronic esters with carbamate precursors. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reacts with methyl chloroformate, but this route suffers from low yields (<30%) due to boronic ester instability under acidic conditions.

Reductive Amination Approaches

A patented method (EP2994473B1) converts N-protected anilines to boronic esters via Stille coupling intermediates. However, this multistep process requires toxic tin reagents, limiting its practicality.

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Accelerate Miyaura borylation but risk carbamate decomposition above 100°C.
  • Ether solvents (dioxane, THF): Provide moderate reaction rates with better compatibility for Boc groups.

Catalyst Systems

Catalyst Advantages Limitations
Pd(dppf)Cl₂ High efficiency Air-sensitive
PdCl₂(PPh₃)₂ Cost-effective Lower yields

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) employs continuous flow systems to enhance heat transfer and reduce Pd catalyst loading to 0.5–1.0 mol%. Post-reaction purification via crystallization (hexanes/EtOAc) replaces chromatography, achieving >95% purity.

Economic Analysis :

Component Cost Contribution
B₂Pin₂ 55–60%
Pd catalysts 20–25%
Solvents 10–15%

Emerging Methodologies

Photoredox Catalysis

Recent studies (PMC6163976) demonstrate visible-light-mediated borylation at room temperature, reducing energy consumption. However, yields remain suboptimal (35–50%) for carbamate-containing substrates.

Enzymatic Boc Protection

Pilot-scale trials using lipases (e.g., CAL-B) for Boc group installation show promise, achieving 70–75% yields under aqueous conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic compounds, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound's structure includes a boron-containing moiety that can enhance drug efficacy and selectivity. Its derivatives have been explored for their potential as anticancer agents due to their ability to target specific cellular pathways. For instance, studies have shown that compounds with boron atoms can interact with biomolecules in unique ways, potentially leading to novel therapeutic strategies against tumors .

1.2 Targeted Drug Delivery

The incorporation of the tert-butyl group aids in improving the solubility and stability of the drug formulations. This property is particularly beneficial for targeted drug delivery systems where enhanced bioavailability is crucial. Research indicates that such compounds can be conjugated with targeting ligands to facilitate selective uptake by cancer cells .

Materials Science Applications

2.1 Polymer Chemistry

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is utilized in the synthesis of advanced polymers. The boron moiety contributes to cross-linking reactions that enhance the mechanical properties of polymer matrices. For example, studies have demonstrated that incorporating this compound into polymer blends leads to improved thermal stability and mechanical strength .

2.2 Nanocomposites

In nanotechnology, this compound serves as a building block for creating nanocomposites with enhanced electrical and thermal properties. Its ability to form stable interactions with nanoparticles makes it a valuable component in developing high-performance materials for electronic applications .

Organic Synthesis Applications

3.1 Synthetic Intermediates

This compound acts as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations including nucleophilic substitutions and coupling reactions. For instance, it has been successfully employed in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions .

3.2 Green Chemistry

The use of this compound aligns with principles of green chemistry by enabling reactions under milder conditions and reducing waste production. This makes it an attractive option for sustainable chemical processes .

Data Tables

Application Area Description Research Findings
Medicinal ChemistryAnticancer agents and targeted drug deliveryEnhanced efficacy in tumor targeting
Materials SciencePolymer synthesis and nanocompositesImproved mechanical properties
Organic SynthesisSynthetic intermediates for complex organic moleculesEffective in palladium-catalyzed reactions
Green ChemistrySustainable chemical processesReduced waste and milder reaction conditions

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Polymer Enhancement
Research focused on incorporating this compound into polycarbonate matrices showed a marked improvement in thermal stability (TGA analysis revealed a 20°C increase in degradation temperature). This enhancement was attributed to the cross-linking facilitated by the boron moiety.

Mechanism of Action

The mechanism by which tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects is primarily through its role as a boronic ester in coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate apart from similar compounds is its specific structure, which provides unique reactivity and stability in coupling reactions. Its tert-butyl and methyl groups offer steric protection, enhancing its performance in various synthetic applications .

Biological Activity

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 916587-44-5) is a compound of interest due to its potential biological activities. The presence of a dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in the design of therapeutics targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C16H28BNO4C_{16}H_{28}BNO_4, with a molecular weight of approximately 309.21 g/mol. The structure features a tert-butyl group and a carbamate linkage that may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Enzyme Inhibition

Studies indicate that compounds similar to this compound exhibit inhibitory effects on enzymes such as acetylcholinesterase and β-secretase. These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. For instance:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown IC50 values in the low micromolar range for acetylcholinesterase inhibition, which is significant for therapeutic strategies against cognitive decline.
  • β-secretase Inhibition : Similar compounds have demonstrated effective inhibition of β-secretase activity, which is involved in amyloid-beta peptide production.

2. Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In vitro studies have shown that it can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) aggregates:

  • Cell Viability : In astrocyte cultures treated with Aβ 1-42, the presence of this compound improved cell viability significantly compared to controls without treatment.
  • Inflammatory Response Modulation : The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocytes.

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • Oxidative Stress Reduction : In models of oxidative stress induced by scopolamine, treatment with the compound resulted in lower malondialdehyde (MDA) levels compared to untreated groups. This suggests that it may mitigate oxidative damage in neuronal cells.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Acetylcholinesterase InhibitionIC50 ~ 0.17 μM
β-secretase InhibitionIC50 ~ 15.4 nM
NeuroprotectionImproved astrocyte viability by ~43% with Aβ 1-42
Cytokine ModulationReduced TNF-α and IL-6 levels
Antioxidant ActivityDecreased MDA levels in oxidative stress models

Case Studies

Several case studies have investigated the effects of similar compounds on neurodegenerative disease models:

  • In Vitro Astrocyte Study :
    • Objective : Assess protective effects against Aβ toxicity.
    • Findings : Significant improvement in cell viability and reduction in inflammatory markers when treated with this compound.
  • In Vivo Model :
    • Objective : Evaluate effects on cognitive decline in scopolamine-induced rats.
    • Findings : While no significant differences were observed compared to control treatments (e.g., galantamine), trends suggested potential benefits that warrant further investigation into bioavailability issues.

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?

Methodological Answer:
The compound is synthesized via palladium-catalyzed cross-coupling reactions using halogenated precursors (e.g., chloro- or bromoarenes) with bis(pinacolato)diboron. Key steps include:

  • Halogen Selection : Bromoarenes yield higher efficiency (65% vs. 32% for chloroarenes) due to better leaving-group ability and reduced side reactions .
  • Catalytic System : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a ligand-to-metal ratio optimized for stability and activity.
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 10–30% EtOAc) effectively isolates the product. Confirm purity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.6–7.8 ppm) and mass spectrometry (DART-MS for exact mass verification) .

Basic Question: How is this compound characterized spectroscopically, and what analytical discrepancies should researchers anticipate?

Methodological Answer:

  • ¹H NMR : Aromatic protons appear as doublets (J ≈ 8 Hz) between δ 7.6–7.8 ppm, while the tert-butyl group shows a singlet at δ 1.3 ppm. The methyl carbamate resonance appears at δ 3.8–4.0 ppm .
  • MS Analysis : Use DART-MS or MALDI-TOF to confirm the molecular ion peak (e.g., [M+Na]⁺ at m/z 398.2490). Discrepancies in exact mass (±0.001 Da) may arise from isotopic impurities or solvent adducts; recalibrate with internal standards .
  • Common Pitfalls : Overlapping signals in crowded regions (e.g., δ 1.0–1.5 ppm) require 2D NMR (COSY, HSQC) for unambiguous assignment .

Advanced Question: How can researchers address low yields in Suzuki-Miyaura couplings involving this boronic ester?

Methodological Answer:
Low yields often stem from:

  • Catalyst Deactivation : Replace Pd(OAc)₂ with air-stable PdCl₂(dtbpf) to mitigate oxidation.
  • Base Optimization : Use Cs₂CO₃ (2.5 equiv.) instead of K₂CO₃ to enhance transmetalation efficiency .
  • Solvent Effects : Switch from dioxane to THF/H₂O (10:1) to improve solubility of boronic esters.
  • Byproduct Analysis : Perform LC-MS to detect protodeboronation byproducts; add radical scavengers (e.g., BHT) if homocoupling is observed .

Advanced Question: What strategies improve the stability of this compound during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C under nitrogen in amber vials to prevent hydrolysis of the boronic ester .
  • Moisture Control : Use molecular sieves (3 Å) in the storage container and handle in a glovebox (O₂ < 0.1 ppm, H₂O < 10 ppm) .
  • Decomposition Monitoring : Track purity monthly via TLC (Rf = 0.5 in hexane/EtOAc 3:1). Hydrolysis products (e.g., boronic acids) appear as lower Rf spots .

Advanced Question: How can visible-light photoredox catalysis be applied to reactions involving this boronic ester?

Methodological Answer:

  • Catalyst Selection : Use Ru(bpy)₃²⁺ (λex = 450 nm) for single-electron transfer (SET) to generate aryl radicals from iodinated precursors.
  • Reaction Design : Pair with α-amino radicals (from tertiary amines) for decarboxylative couplings. For example, irradiate with a 30 W blue LED in MeCN/H₂O (5:1) with DIPEA as a sacrificial reductant .
  • Mechanistic Validation : Quench reactions with TEMPO to confirm radical intermediates via EPR spectroscopy .

Advanced Question: How to resolve contradictory reactivity data in cross-coupling reactions under varying catalytic systems?

Methodological Answer:

  • Parameter Screening : Systematically vary ligands (e.g., SPhos vs. XPhos), temperatures (60–100°C), and solvents (toluene vs. DMF) to identify optimal conditions.
  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., Pd⁰ agglomerates).
  • Controlled Experiments : Compare yields with/without additives (e.g., CuI for Ullmann-type pathways) to isolate competing mechanisms .

Advanced Question: What computational methods predict the electronic effects of substituents on this boronic ester’s reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The LUMO energy of the boronic ester correlates with oxidative addition rates in Pd-catalyzed couplings .
  • Hammett Analysis : Synthesize derivatives with electron-withdrawing/donating groups (e.g., –NO₂, –OMe) and plot log(k) vs. σ⁺ to quantify electronic effects .
  • Molecular Dynamics : Simulate solvent interactions (e.g., dioxane vs. THF) to optimize solvation shells for transmetalation .

Advanced Question: How to troubleshoot unexpected byproducts in Miyaura borylation reactions?

Methodological Answer:

  • Byproduct Identification : Use HRMS and ¹¹B NMR (δ 28–32 ppm for boronic esters vs. δ 18–22 ppm for boronic acids) .
  • Protodeboronation Mitigation : Lower reaction temperature (<80°C) and use anhydrous conditions with degassed solvents .
  • Ligand Screening : Test bidentate ligands (e.g., dppe) to stabilize Pd intermediates and reduce β-hydride elimination .

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